molecular formula C13H15ClN4O2S B15085741 Isopropyl ((4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-YL)thio)acetate CAS No. 763108-76-5

Isopropyl ((4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-YL)thio)acetate

Cat. No.: B15085741
CAS No.: 763108-76-5
M. Wt: 326.80 g/mol
InChI Key: CMYHGLJSQFDPPL-UHFFFAOYSA-N
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Description

Isopropyl ((4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-YL)thio)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of an isopropyl group, an amino group, a chlorophenyl group, and a thioacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl ((4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-YL)thio)acetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using chlorobenzene derivatives.

    Attachment of the Thioacetate Moiety: The thioacetate moiety can be attached through a thiolation reaction using appropriate thiolating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing production costs. This can include the use of catalysts, high-throughput synthesis techniques, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Isopropyl ((4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-YL)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and organic semiconductors.

Mechanism of Action

The mechanism of action of Isopropyl ((4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-YL)thio)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl ((4-amino-5-phenyl-4H-1,2,4-triazol-3-YL)thio)acetate
  • Isopropyl ((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL)thio)acetate
  • Isopropyl ((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-YL)thio)acetate

Uniqueness

Isopropyl ((4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-YL)thio)acetate is unique due to the specific position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group and the thioacetate moiety also contributes to its distinct properties compared to other similar compounds.

Properties

CAS No.

763108-76-5

Molecular Formula

C13H15ClN4O2S

Molecular Weight

326.80 g/mol

IUPAC Name

propan-2-yl 2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C13H15ClN4O2S/c1-8(2)20-11(19)7-21-13-17-16-12(18(13)15)9-4-3-5-10(14)6-9/h3-6,8H,7,15H2,1-2H3

InChI Key

CMYHGLJSQFDPPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=NN=C(N1N)C2=CC(=CC=C2)Cl

Origin of Product

United States

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